Product packaging for 2,4-Dibromo-5-sulfamoylbenzoic acid(Cat. No.:)

2,4-Dibromo-5-sulfamoylbenzoic acid

Cat. No.: B13065693
M. Wt: 358.99 g/mol
InChI Key: NJWAUKHMSHZTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-5-sulfamoylbenzoic acid is a halogenated benzoic acid derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of high-affinity enzyme inhibitors . Its primary research value lies in its role as a precursor for the synthesis of benzenesulfonamide-based compounds designed to selectively target human carbonic anhydrase isoforms . Scientific studies have utilized this compound to create potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme that is highly overexpressed in various solid tumors and is a validated anticancer target . The bromine atoms on the benzoic acid ring allow for further functionalization via nucleophilic substitution, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO4S B13065693 2,4-Dibromo-5-sulfamoylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Br2NO4S

Molecular Weight

358.99 g/mol

IUPAC Name

2,4-dibromo-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5Br2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

NJWAUKHMSHZTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,4 Dibromo 5 Sulfamoylbenzoic Acid

Multi-Step Synthesis from Substituted Anilines

A versatile approach to sulfamoylbenzoic acids involves a sequence of reactions starting from appropriately substituted anilines. This method allows for the strategic installation of the required functional groups.

Bromination and Sulfonamide Formation

The synthesis can commence with the bromination of an aniline (B41778) derivative. This electrophilic aromatic substitution introduces bromine atoms at specific positions on the aromatic ring. Following bromination, the amino group can be converted to a sulfonyl chloride, which is then reacted with ammonia (B1221849) or an amine to form the sulfonamide. researchgate.netnih.gov The sequence of these steps—bromination and sulfonamide formation—can be crucial for achieving the desired substitution pattern due to the directing effects of the functional groups present on the aniline ring.

Synthetic Routes for Dihalo-5-sulfamoylbenzoic Acid Analogues

A common and direct strategy for preparing dihalo-5-sulfamoylbenzoic acids involves the modification of a dihalobenzoic acid starting material. This approach is particularly useful for synthesizing chlorinated analogs like 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate for various pharmaceuticals. patsnap.comgoogle.comgoogle.com

Chlorosulfonation of Dihalobenzoic Acids

The introduction of the sulfonyl chloride group onto the dihalobenzoic acid ring is typically achieved through chlorosulfonation. pageplace.de This reaction employs chlorosulfonic acid, often in excess, to directly functionalize the aromatic ring. pageplace.destackexchange.com The position of chlorosulfonation is directed by the existing halogen and carboxylic acid groups. For example, in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, sometimes with a catalyst like sodium sulfate, to yield 2,4-dichloro-5-carboxybenzenesulfonyl chloride. patsnap.comgoogle.com Alternative methods for synthesizing sulfonyl chlorides include oxidation of thiols or a Sandmeyer-type reaction of aryldiazonium salts. nih.govorganic-chemistry.org

Table 1: Chlorosulfonation Reaction Parameters

Starting Material Reagent Catalyst Solvent Temperature Product
2,4-Dichlorobenzoic acid Chlorosulfonic acid Sodium sulfate N-Methylpyrrolidone 145°C 2,4-Dichloro-5-carboxybenzenesulfonyl chloride

This table presents typical reaction conditions for the chlorosulfonation of dihalobenzoic acids and related compounds.

Ammoniation of Sulfonyl Chlorides

Once the sulfonyl chloride intermediate is formed, it undergoes ammoniation to produce the final sulfamoylbenzoic acid. nih.gov This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia or an ammonia source, such as ammonia water. patsnap.comgoogle.com The reaction is typically carried out at low temperatures to control its exothermicity. google.com The resulting product is then acidified and purified, often by recrystallization from a solvent like ethanol, to yield the high-purity dihalo-5-sulfamoylbenzoic acid. patsnap.comgoogle.com The classical synthesis of primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia, though challenges with handling gaseous ammonia exist. nih.gov

Esterification Reactions for Sulfamoylbenzoic Acids

The carboxylic acid group of sulfamoylbenzoic acids can be readily converted to an ester through esterification. iajpr.com This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The process is a reversible equilibrium, and an excess of the alcohol is often used to drive the reaction towards the ester product. libretexts.orgmasterorganicchemistry.com This method allows for the synthesis of a wide variety of ester derivatives of 2,4-dibromo-5-sulfamoylbenzoic acid and its analogs, which can be useful for modulating the compound's physicochemical properties. iajpr.comsigmaaldrich.comgoogle.comacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,4-Dichloro-5-sulfamoylbenzoic acid
2,4-Dichlorobenzoic acid
2,4-Dichloro-5-carboxybenzenesulfonyl chloride
2,4-Dichlorotoluene
2,4-Dichloro-5-chlorosulfonylbenzoic acid
Sulfuric acid
Chlorosulfonic acid
Sodium sulfate
N-Methylpyrrolidone
Ammonia
Ethanol
Aniline
Bromine
Sulfonyl chloride
Acetic acid
Acetic anhydride
4-bromo-2-chloroaniline
4-bromoacetanilide
2,4,5-trichlorobenzenesulfonyl chloride
Benzenesulfonyl chloride
Methanamine
N-methylbenzenesulfonamide
Sulfanilamide
p-aminobenzoic acid
Adenosine triphosphate
Acyl adenosyl phosphate (B84403)
Thionyl chloride
Pyridine
Benzimidazole
Triazole
Indazole
Aza-indazole
BAM8-22
Furosemide (B1674285)
Lasamide
Dofetilide
Fasudil hydrochloride
Glimepiride
Canagliflozin
Etamsylate
Bisphenol S
Paracetamol
p-hydroxy benzoic acid
p-nitro benzoic acid
Ethyl acetate
Propyl acetate
Butyl acetate
Diethylaminosulfur trifluoride
2-Pyridinesulfonyl fluoride
N-chlorosuccinimide
Tetrabutylammonium chloride
Potassium poly(heptazine imide)
Diacetoxyiodobenzene
Amberlyst 15
p-toluene sulfonic acid
Benzyl tri-ethyl ammonium (B1175870) chloride
Phosphorus pentachloride
Hydrogen chloride
Permanganyl chloride
Acetone
Magnesium
Sodium
Oleum
Nitric acid
Raney nickel
Palladium
Platinum oxide
Hydrazine
Cyanuric chloride
Triethylamine
Acetonitrile
Calcium triflimide
DABCO
N-bromosuccinimide
Iron(II) chloride
Copper
Manganese
Vanadium
Rhodium(II)
1-sulfonyl-1,2,3-triazoles
Zirconium tetrachloride
Chlorotrimethylsilane
Sodium nitrate
Sulfur trioxide
Sodium fluoride
Hydrogen peroxide
Sodium hydroxide
Trifluoroacetic acid
Dichloromethane
Sodium acetate
Isopropyl ether
N-methyltryptamine
Cyclopropanesulfonyl chloride
Cyclopentanesulfonyl chloride
(2-Trimethylsilyl)ethanesulfonamide
N-Sulfinyl-O-(tert-butyl)hydroxylamine
N,N-dimethylformamide
Peracetic acid
1,2-diaminophenyl
HATU
K2CO3
BuOH
T3P
SOCl2
H2O2
NCS
PIDA
EBX
ATP
AMP
TFA
DCM
NaOAc
NMP
DMF
PTA
MBT
SN
SES-NH2
DABSO
NHC
Ar-H
ClSO3H
RCOOH
ROH
RCOOR
R'OH
C6H5SO2NHR
C6H5SO2NH2
HBD
HBA
BTEAC
p-TSA
SO2
HCl
SO2Cl+
SO3
PAPS
AcmN
AcmX

Regioselective Synthesis Strategies for Derivatization

The molecular architecture of this compound features three distinct functional groups amenable to chemical modification: the carboxylic acid at C-1, the sulfamoyl group at C-5, and the bromo substituents at the C-2 and C-4 positions of the benzene (B151609) ring. The presence of multiple reactive sites necessitates carefully designed synthetic strategies to achieve regioselective derivatization, enabling the targeted modification of one functional group while preserving the others. Such selective transformations are crucial for building molecular diversity and for structure-activity relationship (SAR) studies in medicinal chemistry. The primary strategies focus on exploiting the inherent differences in reactivity of the carboxylic acid, sulfamoyl, and aryl bromide moieties.

Derivatization at the Carboxylic Acid Group

The carboxylic acid function is a prime target for derivatization, most commonly through esterification or amidation. Esterification is a straightforward and highly regioselective strategy. For instance, conversion of the parent acid to its methyl ester, Methyl 2,4-dibromo-5-sulfamoyl-benzoate, can be achieved with high efficiency. A standard method involves refluxing the this compound in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov This reaction proceeds selectively at the carboxylic acid group without affecting the sulfamoyl or bromo groups, owing to the mild conditions and the high reactivity of the carboxyl group towards acid-catalyzed esterification.

Derivatization at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) offers another site for regioselective modification, specifically at the nitrogen atom. N-alkylation or N-arylation of the sulfonamide can be accomplished to introduce a wide variety of substituents. These reactions typically proceed by reacting the parent 2,4-dihalo-5-sulfamoylbenzoic acid with a corresponding amine or aniline. nih.gov This transformation allows for the synthesis of a library of N-substituted derivatives, which has been explored for developing compounds with potential antidiabetic activity by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov The selectivity of this reaction for the sulfamoyl nitrogen over other potential sites is generally high under appropriate basic conditions that facilitate the deprotonation of the sulfonamide proton.

Regioselective Substitution of Aromatic Halogens

The most complex aspect of derivatizing the this compound scaffold lies in the regioselective substitution of the two bromine atoms via nucleophilic aromatic substitution (SₙAr). The benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent sulfamoyl and carboxyl groups. The positions of the bromo substituents (C-2 and C-4) are not equivalent, leading to potential regioselectivity.

Research conducted on the analogous methyl 2,4-dihalo-5-sulfamoyl-benzoates has provided significant insights into the factors governing this selectivity. nih.gov The halogen at the C-4 position (para to the sulfamoyl group and meta to the ester) is generally more susceptible to nucleophilic attack than the halogen at the C-2 position (ortho to both the ester and a bromo group).

Key findings from these studies include:

Influence of the Nucleophile: The structure of the incoming nucleophile plays a critical role in directing the substitution. While many nucleophiles preferentially attack the C-4 position, certain nucleophiles show a preference for the C-2 position. For example, reactions with bulky aliphatic thiols, such as dodecylthiol, resulted exclusively in the formation of the 4-substituted isomer. nih.gov In contrast, aromatic thiols like phenylthiol and naphthalene-1-thiol predominantly yielded the 2-substituted product. nih.gov

Di-substitution: Under forcing conditions, such as elevated temperatures and the use of excess nucleophile, substitution of both bromine atoms can occur. nih.gov An important example is the formation of Furosemide Impurity D (2,4-Bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), where both halogens on a related dichlorinated precursor are displaced by furfurylamine. nih.govsynthenta.comsynzeal.com This di-substitution likely proceeds sequentially, with the first substitution occurring at the more activated C-4 position, followed by a second substitution at the C-2 position. nih.gov

These findings underscore that the regiochemical outcome of SₙAr on the this compound core can be finely tuned by the judicious choice of the nucleophile and reaction conditions, allowing for the selective synthesis of 2-substituted, 4-substituted, or 2,4-disubstituted derivatives.

Interactive Data on Regioselective Derivatization

The following table summarizes the various regioselective strategies for the derivatization of this compound and its analogs.

Target Site Reaction Type Reagents & Conditions Product Type Selectivity Notes Reference
Carboxylic AcidEsterificationMethanol (MeOH), H₂SO₄ (conc.), RefluxMethyl EsterHighly selective for the carboxylic acid group. nih.gov
Sulfamoyl GroupN-Arylation/AlkylationAryl/Alkyl AminesN-Substituted SulfonamideSelective for the sulfonamide nitrogen. nih.gov
Aromatic Ring (C-4)Nucleophilic Aromatic Substitution (SₙAr)Bulky Aliphatic Thiols (e.g., dodecylthiol), Et₃N, DMSO, 60°C4-Thioether DerivativeHigh selectivity for C-4 position over C-2. nih.gov
Aromatic Ring (C-2)Nucleophilic Aromatic Substitution (SₙAr)Aromatic Thiols (e.g., phenylthiol), Et₃N, DMSO, 60°C2-Thioether DerivativePreferential substitution at the C-2 position. nih.gov
Aromatic Ring (C-2 & C-4)Di-substitution (SₙAr)Excess Furfurylamine, High Temperature (e.g., 125-135°C)2,4-Diamino DerivativeSubstitutes both bromine atoms. nih.gov

Chemical Reactivity and Derivatization Strategies of 2,4 Dibromo 5 Sulfamoylbenzoic Acid

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzoic Acid Moiety

The electron-withdrawing nature of the sulfamoyl and carboxyl groups on the benzene (B151609) ring activates the carbon-halogen bonds towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the bromine atoms, providing a pathway to a diverse range of substituted benzoic acid derivatives.

Reactions with Thiol Nucleophiles

The reaction of 2,4-dibromo-5-sulfamoylbenzoic acid with thiol nucleophiles is a prominent example of SNAr. These reactions typically proceed smoothly, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylacetamide (DMAc). nih.gov The thiol, acting as a potent nucleophile, displaces one of the bromine atoms to form a new carbon-sulfur bond. This method is effective for introducing a variety of thioether functionalities onto the aromatic ring. nih.gov The reactivity of the heteroaryl halides in these substitutions is highly dependent on the electronic characteristics of the heteroarene and the position of the halogens. nih.gov

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is a critical aspect of its reactivity. The two bromine atoms are in different chemical environments, leading to preferential substitution at one position over the other. The position of substitution is influenced by both steric and electronic factors. stackexchange.com The presence of the sulfamoyl and carboxyl groups directs the incoming nucleophile, and the relative stability of the Meisenheimer intermediate often dictates the final product distribution. researchgate.net Computational studies have been employed to predict the regioselectivity of SNAr reactions by calculating the relative stabilities of these intermediates. researchgate.net While some SNAr reactions are presumed to be stepwise, involving a stable anionic σ-complex, others may proceed via a concerted mechanism, particularly when chloride or bromide are the leaving groups. researchgate.netnih.gov

Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution

FactorInfluence on Regioselectivity
Electronic Effects Electron-withdrawing groups (sulfamoyl, carboxyl) activate the ring for nucleophilic attack and stabilize the intermediate σ-complex, influencing the position of substitution. researchgate.net
Steric Hindrance The steric bulk of the nucleophile and the substituents on the aromatic ring can hinder attack at certain positions, favoring substitution at the less sterically crowded site. stackexchange.com
Leaving Group The nature of the halogen (bromine in this case) can affect the reaction mechanism, with bromides sometimes favoring a concerted pathway over a stepwise one. researchgate.net
Reaction Conditions Solvent, temperature, and the nature of the base can all influence the reaction pathway and the resulting ratio of regioisomers.

Reactions at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) offers another site for chemical modification, primarily through reactions involving the nitrogen atom.

N-Alkylation and N-Arylation Strategies

The hydrogen atoms on the nitrogen of the sulfamoyl group can be substituted with alkyl or aryl groups. N-alkylation can be achieved using various alkylating agents in the presence of a base. Similarly, N-arylation can be accomplished through methods like the Ullmann condensation, which involves the coupling of the sulfonamide with an aryl halide, often catalyzed by copper. rsc.org A study on the synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives involved the reaction of the corresponding chlorosulfonated benzoic acid with various anilines and amines to yield the desired N-substituted products. nih.govbenthamscience.com

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a classic functional group that readily undergoes a variety of transformations, most notably amidation and esterification.

Amidation and Esterification Pathways

Amidation of the carboxylic acid group of this compound can be carried out by reacting it with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. researchgate.net Boric acid has also been explored as a catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using activating agents. For instance, the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can convert the carboxylic acid into a reactive acylating agent capable of esterifying alcohols under mild conditions. researchgate.net

Table 2: Common Reagents for Amidation and Esterification

ReactionReagent/CatalystDescription
Amidation Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)A widely used coupling system for forming amide bonds from carboxylic acids and amines. researchgate.net
Amidation Boric AcidA green and inexpensive catalyst for the direct formation of carboxamides. orgsyn.org
Esterification Acid Catalyst (e.g., H₂SO₄)Classic Fischer esterification conditions, typically requiring reflux with an alcohol.
Esterification 2-Chloro-4,6-dimethoxy-1,3,5-triazineActivates the carboxylic acid for esterification under mild conditions. researchgate.net

Formation of Proton Transfer Compounds with Amine Bases

The interaction of this compound with various amine bases leads to the formation of proton-transfer compounds. This process involves the transfer of a proton from the carboxylic acid group of the sulfamoylbenzoic acid to the more basic nitrogen atom of the amine. The resulting products are salts, which are stabilized by a network of hydrogen-bonding interactions.

For instance, the reaction of this compound with amine bases like 2-amino-4-methylpyrimidine, 2-aminopyrimidine, 2,6-diaminopyridine, and 2-amino-5-bromopyridine (B118841) results in the formation of crystalline salts. In these structures, the carboxylate group of the dibromosulfamoylbenzoate anion interacts with the protonated amine cations through N-H···O hydrogen bonds. These interactions are a recurring motif in the crystal structures of such proton-transfer compounds.

The formation of these compounds can be influenced by the steric and electronic properties of the amine base. The resulting crystalline structures often exhibit complex hydrogen-bonding networks, where the sulfamoyl group (-SO2NH2) can also participate in hydrogen bonding, further stabilizing the crystal lattice.

Coordination Chemistry: Synthesis of Metal Complexes with Sulfamoylbenzoic Acid Ligands

Ligand Behavior and Coordination Modes

This compound can act as a versatile ligand in coordination chemistry, binding to metal ions through its carboxylate group and potentially the sulfamoyl group. The deprotonated form of the acid, 2,4-dibromo-5-sulfamoylbenzoate, typically coordinates to metal centers through the oxygen atoms of the carboxylate group.

The coordination modes of carboxylate ligands are diverse and can include monodentate, bidentate (chelating or bridging), and even more complex bridging modes that lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net In the context of sulfamoylbenzoic acid derivatives, the carboxylate group is the primary site for metal coordination. For example, in complexes with transition metals, the carboxylate can bridge two metal centers, leading to the formation of polymeric chains.

Characterization of Metal-Ligand Interactions in Complexes

The interaction between the 2,4-dibromo-5-sulfamoylbenzoate ligand and metal ions in complexes is typically characterized using a variety of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy is a key tool for confirming the coordination of the carboxylate group. The IR spectrum of the free acid shows a characteristic C=O stretching vibration at a higher frequency. Upon coordination to a metal ion, this band shifts to a lower frequency, and the single band is often replaced by two distinct bands corresponding to the asymmetric (νasym(COO-)) and symmetric (νsym(COO-)) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate ligand. frontiersin.org

UV-Vis Spectroscopy can be used to study the electronic transitions within the complex. Coordination of the ligand to a metal ion can cause shifts in the absorption bands of the ligand, providing evidence of complex formation. frontiersin.orgnih.gov

Thermal Analysis techniques, such as thermogravimetric analysis (TGA), can be employed to study the thermal stability of the metal complexes and to understand their decomposition pathways. frontiersin.orgnih.gov

The table below summarizes the characterization data for lanthanide complexes with a similar benzoic acid derivative, 2,4-dimethylbenzoic acid, which provides a model for the types of data obtained for such complexes. frontiersin.orgnih.gov

PropertyLigandsComplex 1Complex 2Complex 3
Formula 2,4-dimethylbenzoic acid, 5,5'-dimethyl-2,2'-bipyridine[Sm(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂[Eu(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂[Pr(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(C₂H₅OH)
Crystal System TriclinicTriclinicMonoclinic
Space Group C2/c
UV-Vis λmax (nm) 274, 291288-290288-290288-290
Raman (cm⁻¹) ν(C=O): 1612νas(COO⁻): 1601-1611, νs(COO⁻): 1501-1506νas(COO⁻): 1601-1611, νs(COO⁻): 1501-1506νas(COO⁻): 1601-1611, νs(COO⁻): 1501-1506

Spectroscopic and Structural Elucidation of 2,4 Dibromo 5 Sulfamoylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 2,4-dibromo-5-sulfamoylbenzoic acid and its derivatives, FT-IR spectra reveal characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.

For instance, in a study of furosemide (B1674285) and its process-related impurity, FT-IR analysis was instrumental. nih.gov The absence of characteristic peaks for a carbonyl group (typically in the 1650–1900 cm⁻¹ region) and a hydroxyl group (in the 2500–3200 cm⁻¹ region) in an impurity indicated the loss of a carboxyl group. nih.gov A detailed structural analysis of the FT-IR and FT-Raman spectra of similar compounds, such as 5-amino-2-chlorobenzoic acid and 2-amino-4,5-difluorobenzoic acid, has also been conducted to understand their vibrational behavior. indexcopernicus.com

The vibrational spectra of these compounds are often complex due to the presence of various functional groups, including the carboxylic acid, sulfonamide, and the substituted benzene (B151609) ring. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. rasayanjournal.co.in The O-H stretching of the carboxylic acid group and the N-H stretching of the sulfonamide group also give rise to characteristic bands. indexcopernicus.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Substituted Benzoic Acids

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
C=O Stretch1680-1710
SulfonamideN-H Stretch3200-3400
S=O Stretch (asymmetric)1300-1350
S=O Stretch (symmetric)1150-1180
Aromatic RingC-H Stretch3000-3100
C=C Stretch1450-1600
Carbon-HalogenC-Br Stretch500-600

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the characterization of impurities related to furosemide, 1D-NMR (¹H, ¹³C, and DEPT) and 2D-NMR (¹H-¹H-COSY, HSQC, and HMBC) spectroscopy have been used to determine the precise structure of unknown compounds. nih.govnih.gov For example, the analysis of ¹H and ¹³C NMR spectra, along with 2D-NMR correlations, allowed for the complete assignment of signals and the determination of the connectivity of atoms within a process-related impurity of furosemide. researchgate.net

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For substituted benzoic acids, the positions of the substituents on the aromatic ring significantly influence the chemical shifts of the aromatic protons and carbons. rsc.org In ¹³C NMR, quaternary carbons, such as the carbon atom in a nitrile group or a carbon atom attached to a non-hydrogen substituent, often show signals of lower intensity. youtube.com

Table 2: Representative NMR Data for Furosemide and Related Compounds

CompoundNucleusChemical Shift (ppm)Multiplicity
Furosemide¹H8.2 (approx.)s
¹³C165 (approx.)-
2,4-Dichloro-5-sulfamoylbenzoic acid¹H8.5 (approx.), 7.8 (approx.)s, s
¹³CVaries-
3,5-Dibromo-4-hydroxybenzoic acid¹H8.0 (approx.)s
¹³CVaries-

Note: Chemical shifts are dependent on the solvent and the specific experimental conditions. The data presented are approximate values for illustrative purposes. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region. researchgate.netosti.gov

Benzoic acid and its derivatives generally show three main absorption bands: an A-band around 190 nm, a B-band around 230 nm, and a C-band around 280 nm. researchgate.net The B-band is usually a strong, sharp peak, while the C-band is weaker and broader. researchgate.net The position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netpsu.edu Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift of the primary absorption band. researchgate.net

In the context of pharmaceutical analysis, UV detection is commonly coupled with HPLC for the quantification of drugs like furosemide and its impurities. nih.govnih.gov The selection of an appropriate wavelength for detection is crucial for achieving good sensitivity and specificity. For furosemide and its related substances, a wavelength of 230 nm is often used as it provides strong UV absorption for these compounds. nih.gov The UV-Vis spectrum of furosemide has been studied using both experimental and theoretical methods. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This is particularly useful in the identification of unknown impurities.

In the analysis of furosemide impurities, Q-TOF/LC-MS (Quadrupole Time-of-Flight/Liquid Chromatography-Mass Spectrometry) has been employed to obtain high-resolution mass data. nih.govnih.gov This technique allows for the determination of the exact mass of an impurity, which, in conjunction with other spectroscopic data, leads to the confident identification of its molecular formula. nih.gov For example, the mass of an impurity was found to be 43.9891 Da lower than a related compound, corresponding to the loss of a CO₂ molecule, which was a key piece of evidence in elucidating its structure. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC/UV/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of purity assessment and separation of this compound and its derivatives in pharmaceutical analysis. nih.govnih.govnih.govresearchgate.net

Reverse-phase HPLC is a widely used method for the analysis of furosemide and its related compounds. nih.govresearchgate.netijpbs.com The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govnih.gov The pH of the mobile phase is a critical parameter that affects the retention and resolution of the analytes. nih.gov

The coupling of HPLC with UV and Mass Spectrometry (MS) detectors (HPLC/UV/MS) provides a powerful analytical platform. nih.gov The UV detector allows for the quantification of the compounds, while the MS detector provides information about their molecular weight and structure, aiding in the identification of unknown peaks. nih.gov Method validation according to ICH guidelines is essential to ensure that the analytical method is suitable for its intended purpose, covering parameters such as linearity, accuracy, precision, and robustness. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of furosemide and its analogs have been studied to understand their solid-state properties. nih.govreading.ac.uk Furosemide is known to exist in different polymorphic forms, which can have different physical properties. nih.gov X-ray diffraction patterns can be used to identify and characterize these different crystalline forms. researchgate.netresearchgate.net The crystal structure of a co-crystal of furosemide with urea (B33335) has also been determined from powder X-ray diffraction data. reading.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

The way molecules are packed in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.netlibretexts.orggrowkudos.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. erciyes.edu.trmdpi.comnih.govnih.gov

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of a molecule in its crystalline form is fundamental to understanding its physical and chemical properties. For this compound, while a specific crystal structure is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely conformation based on the analysis of its close analog, 2,4-dichloro-5-sulfamoylbenzoic acid, and other substituted benzoic acids. nih.gov

In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This arrangement is a highly stable motif. The conformation of the substituents on the benzene ring is largely dictated by steric and electronic effects.

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational parameter. Due to the potential for steric hindrance from the ortho-bromo substituent, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. The extent of this torsion angle can be estimated by comparison with related structures. Similarly, the sulfamoyl group will adopt a conformation that minimizes steric clashes with the adjacent bromo and carboxylic acid groups.

A detailed analysis of the likely torsion angles is presented in the table below, based on typical values observed for structurally similar compounds in the crystalline state.

ParameterDescriptionExpected Torsion Angle (°)
C2-C1-C(O)OHTorsion angle of the carboxylic acid group relative to the benzene ring± 30-60
C4-C5-S(O)₂NH₂Torsion angle of the sulfamoyl group relative to the benzene ring± 45-75

Table 1: Estimated Torsional Angles for this compound in the Crystalline State. These values are estimations based on the analysis of related halogenated and sulfamoylated benzoic acids.

Nuclear Quadrupole Resonance (NQR) Studies for Local Electronic Environment

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br (both with nuclear spin I = 3/2). In the absence of an external magnetic field, NQR detects the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. This EFG is exquisitely sensitive to the distribution of electron density in the molecule, making NQR an ideal tool for investigating the electronic structure of this compound.

The presence of two chemically non-equivalent bromine atoms (at the C2 and C4 positions) would be expected to give rise to two distinct sets of NQR frequencies, one for each bromine site. The difference in these frequencies would reflect the different electronic environments of the two bromine atoms, influenced by the neighboring carboxylic acid and sulfamoyl groups.

While specific NQR data for this compound are not available in the literature, the table below provides typical NQR frequencies for ⁷⁹Br and ⁸¹Br in related dibromo-aromatic compounds. These values serve as a reference for the expected frequency range.

CompoundBromine Position⁷⁹Br NQR Frequency (MHz)⁸¹Br NQR Frequency (MHz)
1,2-Dibromobenzeneortho~270~225
1,3-Dibromobenzenemeta~265~221
1,4-Dibromobenzenepara~260~217

Table 2: Typical ³⁵Br NQR Frequencies in Dibromo-Aromatic Compounds at 77 K. The exact frequencies for this compound would be influenced by the specific electronic effects of the carboxylic acid and sulfamoyl substituents.

NQR studies could, therefore, provide valuable insights into the C-Br bond characteristics and the electronic effects of the substituents in this compound.

Solid-State NMR for Molecular Dynamics and Proton Transfer Processes

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. For this compound, ssNMR can provide crucial information on molecular dynamics and proton transfer processes within the hydrogen-bonded carboxylic acid dimers.

The ¹H ssNMR spectrum is particularly informative. The chemical shift of the proton involved in the hydrogen bond of the carboxylic acid dimer is highly sensitive to the O-H···O distance and the dynamics of proton transfer. In many benzoic acid dimers, a double-well potential exists for the proton, and at sufficiently high temperatures, the proton can jump between the two oxygen atoms. This dynamic process, known as proton tautomerism, can be studied by variable temperature ssNMR experiments. iaea.org

¹³C ssNMR provides information on the different carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo and sulfamoyl substituents, while the carbonyl carbon chemical shift would be indicative of the hydrogen bonding environment. nih.gov

The table below presents typical ¹H and ¹³C solid-state NMR chemical shifts for substituted benzoic acids, providing a basis for what would be expected for this compound.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HCarboxylic Acid (dimer)12 - 15
¹HAromatic7.0 - 8.5
¹HSulfamoyl (NH₂)5.0 - 7.0
¹³CCarbonyl (C=O)170 - 180
¹³CAromatic (C-Br)110 - 125
¹³CAromatic (C-S)135 - 145
¹³CAromatic (C-H)125 - 135

Table 3: Typical ¹H and ¹³C Solid-State NMR Chemical Shifts for Substituted Benzoic Acids. The precise chemical shifts for this compound would depend on the specific molecular packing and electronic structure.

By employing advanced ssNMR techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and various two-dimensional correlation experiments, a detailed picture of the molecular structure, dynamics, and intermolecular interactions in solid this compound can be obtained. whiterose.ac.uk These studies are crucial for understanding the relationship between the solid-state structure and the bulk properties of this compound.

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5 Sulfamoylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2,4-Dibromo-5-sulfamoylbenzoic acid, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the electron density is refined until the forces on all atoms are minimized, yielding the equilibrium structure. This optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies, electronic properties, and spectroscopic predictions. nih.govacademie-sciences.fr The choice of functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.netresearchgate.net

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed absorption bands to specific molecular motions. researchgate.net The agreement between theoretical and experimental vibrational frequencies serves as a validation of the computational method used. scispace.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary based on the specific computational methods employed.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3500-3400
N-H Asymmetric StretchSulfamoyl Group3380-3350
N-H Symmetric StretchSulfamoyl Group3280-3250
C-H StretchAromatic Ring3100-3000
C=O StretchCarboxylic Acid1720-1680
C-C StretchAromatic Ring1600-1450
S=O Asymmetric StretchSulfamoyl Group1350-1310
S=O Symmetric StretchSulfamoyl Group1170-1150
C-Br StretchBromo Group680-550

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the ¹H and ¹³C NMR spectra of this compound can be simulated. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. nih.govrsc.org This comparison aids in the definitive assignment of resonances in the experimental spectra and can reveal subtle electronic effects of the various substituents on the benzene (B151609) ring. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative, based on typical computational predictions relative to TMS.)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Carboxyl)12.0-13.0C (Carboxyl)168-172
H (Aromatic)8.0-8.5C1 (C-COOH)135-138
H (Sulfamoyl)7.0-7.5C2 (C-Br)120-124
C3 (C-H)139-142
C4 (C-Br)118-122
C5 (C-SO₂NH₂)130-134
C6 (C-H)132-136

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding how the electronic structure of the molecule governs its interaction with light. academie-sciences.frrsc.org

Table 3: Simulated UV-Vis Absorption Data for this compound (Note: This data is illustrative of typical TD-DFT outputs.)

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2950.15HOMO -> LUMOπ→π
2700.08HOMO-1 -> LUMOπ→π
2450.22HOMO -> LUMO+1π→π*

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the energies of these orbitals and their spatial distribution reveal likely sites for electrophilic and nucleophilic attack.

Table 4: Calculated Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative.)

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.7

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative)

Donor NBOAcceptor NBOStabilization Energy E⁽²⁾ (kcal/mol)
LP(O) of C=Oπ(C-C) in ring~ 20-25
LP(Br)σ(C-C) in ring~ 2-5
π(C=C) in ringπ(C=C) in ring~ 15-20
LP(N) of SO₂NH₂σ(S-O)~ 3-6

Charge Distribution Analysis (Mulliken and NPA Charges)

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Computational methods provide several ways to partition the total electron density among the atoms, with Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) being two common approaches. researchgate.net While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NPA, derived from the NBO analysis, generally offers a more robust and chemically intuitive description of the atomic charges. For this compound, these analyses reveal the electrophilic and nucleophilic centers by quantifying the partial positive or negative charges on each atom. This information is crucial for predicting sites of interaction with other molecules.

Table 6: Comparison of Calculated Mulliken and Natural Population Analysis (NPA) Atomic Charges (Illustrative)

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
O (Carbonyl)-0.55-0.65
O (Hydroxyl)-0.60-0.70
N (Sulfamoyl)-0.90-1.10
S (Sulfamoyl)+1.30+1.50
Br (Position 2)-0.10-0.05
Br (Position 4)-0.12-0.06
C (Carbonyl)+0.75+0.85

Global Reactivity Descriptors: Hardness, Electrophilicity, and Chemical Potential

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. nih.gov These descriptors, including chemical potential (μ), hardness (η), and global electrophilicity (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity. nih.gov It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile. It is calculated as ω = μ² / 2η.

While specific DFT calculations for this compound are not present in the surveyed literature, the expected values would provide insight into its stability and reactivity. For instance, the electron-withdrawing nature of the two bromine atoms, the sulfamoyl group, and the carboxylic acid group would significantly influence the HOMO and LUMO energy levels. A study on the related compound, furosemide (B1674285) (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), utilized DFT calculations to determine its electronic properties, highlighting the utility of this approach. researchgate.net

Table 1: Conceptual Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency; reactivity
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer; stability

This table outlines the fundamental global reactivity descriptors and their significance in computational chemistry. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a guide to the regions of a molecule that are rich or poor in electrons, which is critical for understanding and predicting intermolecular interactions, such as those in drug-receptor binding. researchgate.net

The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as on the bromine atoms, reflecting their high electronegativity. The hydrogen atoms of the carboxylic acid and sulfamoyl groups would exhibit positive potential (blue), marking them as sites for hydrogen bonding. Understanding this potential distribution is key to predicting how the molecule will interact with biological targets. semanticscholar.org

Dipole Moment Calculations and Polarity Assessment

A calculated dipole moment for this compound is not available in the reviewed literature. However, due to the presence of highly polar functional groups—the carboxylic acid (-COOH), the sulfamoyl (-SO₂NH₂), and two carbon-bromine (C-Br) bonds—the molecule is expected to possess a significant net dipole moment. The asymmetric substitution pattern on the benzene ring would prevent the cancellation of bond dipoles, leading to a polar molecule. This polarity would influence its solubility in polar solvents and its interaction with polar biological environments.

Table 2: Dipole Moment Data

Compound Calculated Dipole Moment (Debye)

Studies on Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in telecommunications, optical computing, and photonics. Computational chemistry can predict the NLO properties of molecules, primarily through the calculation of polarizability (α) and the first-order hyperpolarizability (β). A high hyperpolarizability value suggests strong NLO activity.

Studies on molecules with similar structural motifs, such as furosemide, have shown that DFT calculations can be used to evaluate these properties. researchgate.net For furosemide, the first-order hyperpolarizability was calculated to be non-zero, indicating potential NLO behavior. researchgate.net For this compound, the presence of electron-donating (amino part of the sulfamoyl group) and electron-withdrawing groups (bromo, carboxyl, sulfonyl) connected through a π-conjugated system could lead to significant intramolecular charge transfer and, consequently, notable NLO properties. However, specific computational studies to confirm and quantify the NLO response of this compound have not been reported.

Table 3: NLO Property Data from a Related Compound

Compound Property Calculated Value Reference

This table shows an example of a calculated NLO property for a structurally related molecule, illustrating the type of data obtained from such studies.

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, the stability of different conformers, and its dynamic behavior in various environments, such as in aqueous solution or when bound to a protein.

MD simulations can reveal:

The preferred orientation of the carboxylic acid and sulfamoyl groups.

The rotational barriers around single bonds.

The pattern of hydrogen bonding with solvent molecules.

The stability of the molecule's conformation when interacting with a biological target.

No specific MD simulation studies for this compound have been published. Such a study would be beneficial for understanding its conformational flexibility, which is a key determinant of its biological activity. For example, MD simulations have been used to study the binding modes of derivatives of the related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, demonstrating how the ligand behaves within the active site of an enzyme. researchgate.net

In silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Screening

In silico ADMET screening involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable ADMET profiles and to flag potential liabilities.

While ADMET data for this compound is not directly available, a study on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives provides a valuable proxy. nih.gov In that study, various ADMET properties were calculated to assess the drug-likeness of the compounds. Key predicted parameters often include:

Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the human gut.

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP2D6) Inhibition: Predicts the likelihood of the compound inhibiting this key metabolic enzyme, which can lead to drug-drug interactions.

Aqueous Solubility (logS): A measure of the drug's solubility in water, which affects absorption and formulation.

The in silico analysis of the 2,4-dichloro analogs indicated that these compounds generally exhibited good drug-likeness and were predicted to be well-absorbed. nih.gov Similar predictions for the dibromo variant would be essential to evaluate its potential as a drug candidate.

Table 4: Predicted ADMET Properties for an Analogous Compound Series

Property Predicted Level/Value Significance
Absorption Level Good High potential for oral bioavailability
BBB Level Low to Very Low Reduced risk of CNS side effects
CYP2D6 Inhibition Likely Non-inhibitor Lower potential for drug-drug interactions
Aqueous Solubility Good Favorable for absorption and formulation

This table summarizes the types of ADMET properties predicted for a series of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, providing a reference for the expected profile of the dibromo analog. Data is from a study by Thakral & Singh (2019). nih.gov

Mechanistic Investigations of Biomolecular Interactions Non Clinical Focus

Inhibition of Glycoside Hydrolase Enzymes (e.g., α-Glucosidase, α-Amylase): Mechanistic Approaches

Information regarding the specific mechanisms through which 2,4-Dibromo-5-sulfamoylbenzoic acid may inhibit α-glucosidase and α-amylase is not documented.

Molecular Docking Simulations for Enzyme-Ligand Binding Modes

There are no published studies that have performed molecular docking simulations to elucidate the binding mode of this compound within the active sites of α-glucosidase or α-amylase. Such simulations would be necessary to predict the conformational changes of both the ligand and the enzyme upon binding and to estimate the binding affinity.

Identification of Key Interacting Residues (Hydrogen Bonding, Pi-Interactions)

Without molecular docking or co-crystallization studies, the key amino acid residues within the active sites of α-glucosidase and α-amylase that might interact with this compound have not been identified. Details of potential hydrogen bonding, pi-interactions, or other non-covalent forces that would stabilize the enzyme-inhibitor complex are currently unknown.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-5-sulfamoylbenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential bromination and sulfamoylation of a benzoic acid precursor. For bromination, regioselectivity at the 2- and 4-positions can be achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst at 60–80°C . Introducing the sulfamoyl group (-SO₂NH₂) requires sulfamoyl chloride (ClSO₂NH₂) under anhydrous conditions in dichloromethane (DCM) with pyridine as a base. Reaction efficiency is optimized by controlling stoichiometry (1.2–1.5 equivalents of bromine per position) and monitoring progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How should researchers purify this compound to achieve >98% purity?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane 1:4 to 1:2) to separate brominated byproducts. Recrystallization from ethanol/water (7:3 v/v) at 4°C further enhances purity. Confirm purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water, 1.0 mL/min flow rate) against reference standards .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for brominated positions) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the sulfamoyl group .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 371.82 (calculated for C₇H₄Br₂NO₄S) .

Advanced Research Questions

Q. How to address regioselectivity challenges during bromination of the benzoic acid core?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The sulfamoyl group at position 5 acts as a meta-director, favoring bromination at positions 2 and 4. To suppress para-bromination byproducts, use a bulky base like 2,6-lutidine during bromination. Computational modeling (DFT calculations) can predict electron density distribution to optimize reaction conditions .

Q. How to resolve contradictory data in stability studies under varying pH?

  • Methodological Answer : Stability assays should be conducted in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 hours. For acidic conditions (pH < 3), hydrolysis of the sulfamoyl group is mitigated by adding antioxidants (e.g., ascorbic acid). In alkaline media (pH > 10), esterification of the carboxylic acid group can occur; confirm stability using LC-MS to detect ester byproducts .

Design a study to evaluate the compound’s interaction with carbonic anhydrase isoforms.

  • Methodological Answer :
  • Enzyme Assay : Use recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX) in a stopped-flow CO₂ hydration assay (25 mM Tris-SO₄ buffer, pH 7.4). Measure inhibition constants (Kᵢ) via Dixon plots .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) using the sulfamoyl group’s coordination to the zinc ion in the enzyme’s active site. Validate with X-ray crystallography if feasible .
  • Data Interpretation : Compare Kᵢ values across isoforms to assess selectivity. Contradictory results (e.g., higher potency for CA-IX than CA-II) may arise from isoform-specific residue interactions (e.g., Thr200 in CA-II vs. Val131 in CA-IX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.